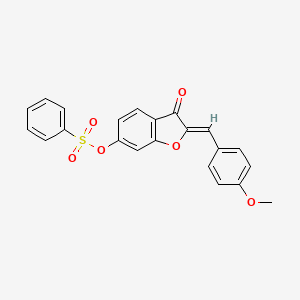

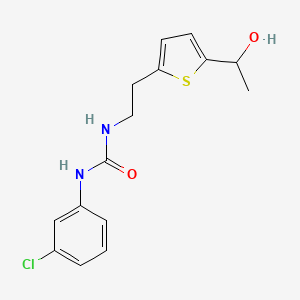

![molecular formula C15H14N2O2S3 B2464928 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea CAS No. 2097934-33-1](/img/structure/B2464928.png)

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned contains bithiophene and thiophene units. Bithiophene is a type of organic compound that is part of the thiophene family. Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom . They are known to occur in either synthetic or natural sources .

Molecular Structure Analysis

Thiophene derivatives are known for their diverse chemical characters, which can be obtained by substituting various functional groups to thiophenes . The most striking feature about natural thiophenes is the substitution with acetylenic side chains .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound. For instance, one study reported the use of the donor–donor–acceptor (D–D–A) molecular strategy to design and synthesize two wide-bandgap conjugated copolymers, in which 2,2-bithiophene or thieno[3,2-b] thiophene is introduced to the D–A polymer as a third component .Physical And Chemical Properties Analysis

Thiophene derivatives exhibit diverse physical and chemical properties. For instance, they are known for their solubility (polarity), distinct spectral properties, and remarkable instability .Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

Cyclic thiourea/urea functionalized triphenylamine-based dyes, including structures related to 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea, have been synthesized for use in high-performance dye-sensitized solar cells. These compounds exhibit high photovoltaic performance, attributed to improved short-circuit photocurrent density and open-circuit voltage. Specifically, a compound bearing a cyclic thiourea group and a bithiophene linker achieved a power conversion efficiency of 7.29%, comparable to the benchmark dye N719 (Wu et al., 2013).

Phototoxic Activities

Research into thiophenes from Echinops latifolius, including compounds structurally similar to the one , revealed significant phototoxic activities against human cancer cell lines. The phototoxic effects are enhanced upon exposure to long-wavelength ultraviolet light, highlighting the potential of such compounds in photodynamic therapy (Wang et al., 2007).

Anticancer Agents

Symmetrical N,N'-diarylureas, related in structure to the compound of interest, have been identified as activators of the eIF2α kinase heme-regulated inhibitor. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. Optimization efforts have been undertaken to improve solubility while preserving biological activity, indicating potential applications as non-toxic, target-specific anticancer agents (Denoyelle et al., 2012).

Antioxidant Activities

Urea and thiourea derivatives of 5-hydroxytryptophan, similar in functional groups to the compound , have been designed and synthesized. These compounds were evaluated for their antioxidant activities through various in vitro assays. The findings suggest that certain derivatives exhibit significant antioxidant activities, underscoring the potential of similar compounds in antioxidative therapy (Sudhamani et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S3/c18-10(9-16-15(19)17-14-4-2-8-21-14)11-5-6-13(22-11)12-3-1-7-20-12/h1-8,10,18H,9H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVLMWQUCTUKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)

![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)

![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)